molecular formula C27H30O13 B2483669 Glycyroside

Glycyroside

Cat. No.: B2483669
M. Wt: 562.5 g/mol
InChI Key: TUUBGLDJKKCMRH-LDSFXQROSA-N
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Description

Glycyroside is an isoflavone diglycoside isolated from the plant Glycyrrhiza eurycarpa P. C. Li . It belongs to the class of flavonoids, specifically isoflavones, and is known for its various biological activities. The compound has a molecular weight of 562.52 and a chemical formula of C27H30O13 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyroside can be synthesized through the glycosylation of isoflavones. The process involves the reaction of isoflavone with a glycosyl donor in the presence of a catalyst. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like silver carbonate or a Lewis acid .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Glycyrrhiza eurycarpa. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Glycyroside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyroside has a wide range of applications in scientific research:

Mechanism of Action

Glycyroside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Glycyroside is unique compared to other similar compounds due to its specific glycosidic linkage and isoflavone structure. Similar compounds include:

This compound stands out due to its dual glycosidic linkage, which enhances its solubility and bioavailability compared to other isoflavones .

Biological Activity

Glycyroside, a glycoside derived from licorice (Glycyrrhiza glabra), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a glucose moiety linked to the aglycone glycyrrhetinic acid. The glycosidic bond is crucial for its biological activity, influencing both pharmacokinetic properties and the compound's overall efficacy in various therapeutic applications .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in neuroprotection, as evidenced by studies indicating that this compound can inhibit ATP depletion and regulate caspase activities in neuronal cells .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses. This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antitumor Properties : Several studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory effects on human prostate cancer (PC-3M) and colon cancer (LOVO) cells, with IC50 values indicating potent activity .
  • Neuroprotective Effects : this compound has been found to protect neuronal cells from apoptosis induced by neurotoxic agents. It enhances cellular ATP production and inhibits apoptotic pathways, making it a candidate for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Regulation of Apoptosis : this compound modulates key proteins involved in apoptosis, such as Bcl-2 and Bax. It upregulates anti-apoptotic proteins while downregulating pro-apoptotic factors, thereby preventing cell death in neuronal and cancer cells .
  • Cytokine Modulation : By influencing cytokine signaling pathways, this compound can alter immune responses. This modulation is critical in managing inflammation and autoimmune conditions .
  • Cell Proliferation Inhibition : this compound's ability to inhibit cell proliferation is linked to its effects on cell cycle regulation. It affects various phases of the cell cycle in cancer cells, leading to reduced tumor growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Parkinson's Disease Models :
    • A study demonstrated that this compound protects SH-SY5Y cells from MPP+-induced toxicity by enhancing ATP levels and inhibiting caspase activation. These findings suggest its potential use in treating neurodegenerative diseases like Parkinson's disease .
  • Anticancer Activity :
    • In vitro studies showed that this compound exerts significant cytotoxic effects on various cancer cell lines, including those derived from prostate and colon cancers. The compound's IC50 values were notably lower than those of many conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates cytokine production
AntitumorInduces apoptosis in cancer cells
NeuroprotectivePrevents neuronal apoptosis

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBGLDJKKCMRH-LDSFXQROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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